molecular formula C12H11N3O2S B5083775 N-benzyl-N'-1,3-thiazol-2-ylethanediamide CAS No. 5656-37-1

N-benzyl-N'-1,3-thiazol-2-ylethanediamide

Cat. No.: B5083775
CAS No.: 5656-37-1
M. Wt: 261.30 g/mol
InChI Key: LUTGLJSHMVRPAY-UHFFFAOYSA-N
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Description

Historical Context and Significance of N-Benzyl and 1,3-Thiazole Scaffolds in Organic and Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in medicinal chemistry. ontosight.ainih.gov Its presence in a wide array of pharmacologically active compounds underscores its importance. Thiazole (B1198619) derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org This versatility has made the thiazole scaffold a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

The thiazole nucleus is a key component in numerous clinically approved drugs, highlighting its therapeutic relevance. ontosight.ainih.gov

Table 1: Examples of Clinically Used Drugs Containing the 1,3-Thiazole Scaffold

Drug Name Therapeutic Class
Ritonavir Antiretroviral
Meloxicam Non-steroidal anti-inflammatory drug (NSAID)
Sulfathiazole Antibiotic
Nizatidine H2 receptor antagonist

The N-benzyl group , a benzene (B151609) ring attached to a methylene (B1212753) group, is another fundamental component in organic synthesis and medicinal chemistry. mdpi.com It is often incorporated into molecules to enhance their biological activity or to modulate their physicochemical properties, such as lipophilicity, which can affect how a drug is absorbed and distributed in the body. creative-biolabs.com The benzyl (B1604629) group can participate in crucial intermolecular interactions, such as π-π stacking with aromatic residues in biological targets. creative-biolabs.com Furthermore, it is frequently used as a protecting group for amines and alcohols during complex chemical syntheses due to its relative stability and the availability of methods for its removal. mdpi.com

Rationale for Investigating Ethanediamide Linkages in Chemical Synthesis

In the design of complex molecules, linker chemistry plays a pivotal role in connecting different functional fragments, or pharmacophores, to create a single, multifunctional entity. biosynth.comkoeichem.com The ethanediamide (also known as oxalamide) linkage is a type of linker that has garnered attention for its specific structural and chemical properties.

The rationale for employing ethanediamide linkers includes:

Structural Rigidity: The planar nature of the amide bonds in the ethanediamide unit can impart a degree of conformational rigidity to a molecule. This can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Hydrogen Bonding Capability: The presence of two amide groups provides both hydrogen bond donors (N-H) and acceptors (C=O), which can facilitate strong and specific interactions with biological macromolecules like proteins and nucleic acids. nih.gov

Synthetic Accessibility: Ethanediamide linkages can be readily synthesized through the coupling of an amine with an oxalyl chloride derivative or via the reaction between an amine and a derivative of ethyl oxalyl chloride. nih.gov

Modulation of Physicochemical Properties: The linker can influence a molecule's solubility, stability, and pharmacokinetic profile. nih.gov By choosing an appropriate linker, chemists can fine-tune these properties to optimize a compound for therapeutic use. koeichem.com

The ethanediamide moiety has been successfully incorporated into various biologically active compounds, including inhibitors targeting the HIV-1 entry process and anti-plasmodial agents. nih.govrsc.org

Overview of Academic Research Trajectories for Complex Organic Compounds

The journey of a complex organic compound like N-benzyl-N'-1,3-thiazol-2-ylethanediamide from a conceptual molecule to a well-characterized entity follows a structured research trajectory. researchgate.netnih.gov

Table 2: Typical Research Trajectory for a Novel Organic Compound

Stage Description Key Activities
1. Design and In Silico Analysis Conceptualization of the target molecule based on known pharmacophores and linkers. - Molecular modeling and docking studies to predict potential biological targets and binding interactions. - Prediction of physicochemical properties (e.g., solubility, lipophilicity).
2. Synthesis and Purification Development of a synthetic route to produce the compound. - Retrosynthetic analysis to identify starting materials and reaction steps. researchgate.net - Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. researchgate.net - Purification of the final product using techniques like chromatography and recrystallization.
3. Structural Characterization Unambiguous determination of the compound's chemical structure and purity. - Spectroscopic analysis (NMR, IR, Mass Spectrometry). - X-ray crystallography for definitive structural elucidation.
4. Physicochemical Profiling Experimental determination of key physical and chemical properties. - Measurement of melting point, solubility, and stability. - Determination of the octanol-water partition coefficient (logP) as a measure of lipophilicity.

| 5. Biological Evaluation | Screening the compound for biological activity. | - In vitro assays against specific enzymes or cell lines to identify potential therapeutic effects. - Structure-activity relationship (SAR) studies by synthesizing and testing related analogs. |

This systematic approach allows researchers to efficiently design, create, and evaluate new chemical entities, paving the way for the discovery of novel therapeutic agents and research tools. mdpi.com The exploration of this compound represents a logical step in the ongoing effort to expand the chemical space available for drug discovery, building upon the proven utility of its constituent chemical scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-10(11(17)15-12-13-6-7-18-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTGLJSHMVRPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367316
Record name STK050261
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5656-37-1
Record name STK050261
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of N Benzyl N 1,3 Thiazol 2 Ylethanediamide

Retrosynthetic Analysis and Design of Synthetic Routes

A logical synthetic strategy for N-benzyl-N'-1,3-thiazol-2-ylethanediamide is devised through retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify practical starting materials.

The structure of this compound features an ethanediamide core linking a benzyl (B1604629) group and a 1,3-thiazol-2-yl group. The most strategic disconnection points are the two carbon-nitrogen (C-N) amide bonds of the ethanediamide linker. This approach is standard for the retrosynthesis of N,N'-disubstituted oxalamides.

This disconnection simplifies the target molecule into three readily accessible precursor fragments:

A benzylamine (B48309) unit, which will provide the N-benzyl moiety.

A 2-aminothiazole (B372263) unit, which forms the heterocyclic portion of the molecule.

An oxalic acid derivative, which serves as the two-carbon diamide (B1670390) core.

This strategy allows for a convergent synthesis, where the key fragments are prepared separately and then joined together in the final steps.

Based on the identified disconnection points, a set of common and often commercially available starting materials can be selected. The choice of the oxalic acid derivative is crucial as it dictates the reaction conditions for the subsequent amide bond formations.

Table 1: Key Precursors for the Synthesis of this compound

Precursor Fragment Specific Starting Material(s) Role in Final Structure
Benzylamine Unit Benzylamine Source of the N-benzyl group
1,3-Thiazole Unit 2-Aminothiazole Provides the heterocyclic moiety

The stepwise formation of the two amide bonds is generally preferred to avoid the formation of symmetrical side products. This is often achieved by using a mono-functionalized oxalic acid derivative like ethyloxalyl chloride.

Targeted Synthesis of the this compound Core Structure

The forward synthesis involves the initial preparation of the heterocyclic core, followed by the sequential formation of the amide linkages.

The construction of the ethanediamide linker is typically achieved through nucleophilic acyl substitution reactions. A highly effective and controlled method involves a two-step, sequential amidation process.

First Amide Bond Formation : The more readily available or less reactive amine is reacted with an oxalic acid derivative that has one reactive site and one protected site. For instance, 2-aminothiazole can be reacted with ethyloxalyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form the intermediate ethyl N-(1,3-thiazol-2-yl)oxamate. nih.gov The base neutralizes the HCl generated during the reaction.

Second Amide Bond Formation : The resulting oxamate (B1226882) ester intermediate is then treated with the second amine, benzylamine. The reaction involves the aminolysis of the ethyl ester to form the second amide bond, yielding the final product, this compound. This step may require heating to proceed at a reasonable rate.

Alternative strategies include the use of peptide coupling reagents. For example, mono-ethyl oxalate (B1200264) (oxalic acid monoethyl ester) could be coupled first to 2-aminothiazole and then to benzylamine using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC), a common method for forming amide bonds from carboxylic acids and amines. mdpi.com

Table 2: Representative Stepwise Amide Formation Strategy

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product
1 2-Aminothiazole Ethyloxalyl chloride Triethylamine, Dichloromethane (B109758), 0 °C to RT Ethyl N-(1,3-thiazol-2-yl)oxamate

The 2-aminothiazole precursor is a critical starting material that is not always commercially available with desired substitutions. It is most commonly synthesized via the Hantzsch thiazole (B1198619) synthesis. nih.govderpharmachemica.comnih.gov This classical and versatile method involves the condensation reaction between an α-haloketone and a compound containing a thiourea (B124793) moiety. organic-chemistry.org

The general reaction for the synthesis of the parent 2-aminothiazole involves:

Reactants : An α-haloaldehyde (such as 2-chloroacetaldehyde) and thiourea.

Mechanism : The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloaldehyde, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

This method is highly adaptable, allowing for the synthesis of various substituted 2-aminothiazoles by choosing the appropriate α-haloketone or aldehyde and substituted thiourea. rsc.orgnanobioletters.com

Table 3: Hantzsch Synthesis for 2-Aminothiazole Precursor

Reactant 1 Reactant 2 General Conditions Product

The N-benzyl moiety is incorporated into the final structure during the formation of the second amide bond. As outlined in the amide bond formation strategy (Section 2.2.1), benzylamine acts as the nucleophile that attacks the carbonyl group of the intermediate, typically an oxamate ester like ethyl N-(1,3-thiazol-2-yl)oxamate.

This approach is highly efficient as it uses the commercially available benzylamine directly in the main synthetic pathway. An alternative, though less direct, method would be the N-alkylation of a precursor like N-(1,3-thiazol-2-yl)ethanediamide with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base. nih.gov However, this route risks over-alkylation and is less convergent than the direct amidation approach. Therefore, the use of benzylamine as a primary amine precursor is the most logical and widely applied strategy for introducing the N-benzyl group into this type of structure.

Optimization of Reaction Conditions and Efficiency

The optimization of the synthesis of this compound would be crucial for achieving high yield and purity. This would involve a systematic investigation of various reaction parameters.

The choice of solvent can significantly influence the rate and outcome of amide bond formation. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dichloromethane (DCM) are commonly employed for such reactions as they can effectively solvate the reactants and intermediates. asiaresearchnews.com In some modern, environmentally benign approaches, greener solvents like water or polyethylene (B3416737) glycol (PEG) have been successfully used for the synthesis of related thiazole derivatives, sometimes in combination with microwave irradiation to enhance reaction rates. bepls.com

Temperature is a critical parameter in the synthesis of this compound. Amide bond formation is often carried out at room temperature to avoid side reactions and decomposition of sensitive functional groups. mdpi.com However, in some cases, elevated temperatures may be necessary to drive the reaction to completion, particularly if the reactants are sterically hindered or electronically deactivated. beilstein-journals.org The use of microwave irradiation represents a modern technique for rapidly achieving high temperatures, which can significantly reduce reaction times from hours to minutes. organic-chemistry.org

Pressure control is generally less critical for standard amide coupling reactions conducted in the liquid phase. However, if volatile reactants or solvents are used at elevated temperatures, the reaction may be performed in a sealed vessel to maintain the necessary pressure and prevent the loss of material.

To maximize the yield of this compound, careful control of stoichiometry is essential. Using a slight excess of one of the reactants, typically the more readily available one, can help to ensure complete conversion of the limiting reagent. The order of addition of reagents can also be important; for instance, pre-activating the carboxylic acid component with a coupling agent before the addition of the amine can prevent unwanted side reactions.

Purification of the final product is critical for removing unreacted starting materials, coupling agents, and byproducts. Common purification techniques for compounds of this nature include:

Crystallization: This is a highly effective method for obtaining high-purity crystalline solids. The choice of solvent is crucial and is often determined empirically.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities based on differences in polarity. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often used to elute the compounds from the column.

Washing: The crude product can be washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. For example, a wash with dilute hydrochloric acid would remove any unreacted amine, while a wash with a saturated solution of sodium bicarbonate would remove any unreacted carboxylic acid. mdpi.com

Stereoselective Synthesis Approaches (if applicable)

The structure of this compound does not inherently contain any chiral centers. However, if chiral substituents were to be introduced on either the benzyl or thiazole moieties, or on the ethanediamide backbone, stereoselective synthesis would become a critical consideration. The synthesis of chiral thiazole-containing building blocks is an active area of research, particularly in the context of natural product synthesis. nih.gov Methodologies for achieving stereoselectivity include the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts. nih.govdocumentsdelivered.com For instance, chiral thiazolines can be synthesized and subsequently oxidized to the corresponding thiazoles while retaining stereochemical integrity. nih.gov

Derivatization and Analog Generation from the this compound Scaffold

The this compound scaffold offers several positions for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies.

The phenyl ring of the N-benzyl group is a prime target for modification. A wide variety of substituted benzylamines or benzyl halides are commercially available or can be readily synthesized, allowing for the introduction of diverse functional groups onto the aromatic ring. These substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Common modifications include the introduction of:

Electron-donating groups (EDGs): Such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, which can increase the electron density of the phenyl ring.

Electron-withdrawing groups (EWGs): Such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups, which decrease the electron density of the ring.

Halogens: Such as fluorine (-F), chlorine (-Cl), and bromine (-Br), which can alter the electronic properties and lipophilicity of the molecule and can also serve as handles for further functionalization through cross-coupling reactions.

The position of the substituent on the phenyl ring (ortho, meta, or para) can also have a significant impact on the molecule's properties and biological activity.

Table 1: Examples of Potential Modifications at the N-Benzyl Phenyl Ring

Substituent Position Potential Effect on Properties
4-Fluoro Para Increased lipophilicity, potential for improved metabolic stability.
4-Chloro Para Increased lipophilicity and electronic effects.
4-Methyl Para Increased lipophilicity, electron-donating.
4-Methoxy Para Electron-donating, potential for hydrogen bond acceptance.
3,4-Dichloro Meta, Para Significant increase in lipophilicity and electronic effects.

The synthesis of these analogs would likely follow the same optimized synthetic route developed for the parent compound, simply by substituting the appropriate benzylamine derivative in the coupling step. The biological evaluation of such a library of compounds would provide valuable insights into the SAR of this chemical scaffold.

Substituent Effects on the 1,3-Thiazole Ring

The electronic and steric nature of substituents on the 1,3-thiazole ring can significantly influence the physicochemical properties and biological activities of this compound derivatives. Structure-activity relationship (SAR) studies on various 2-aminothiazole-based compounds have provided valuable insights into these effects.

Quantitative structure-activity relationship (QSAR) analyses of 2-aminothiazole-based inhibitors have been conducted to identify key structural features responsible for their biological activity. nih.gov These studies often reveal that specific electronic and steric properties of the substituents on the thiazole ring are crucial for potent inhibition.

The following table summarizes the hypothetical effects of different substituents on the 1,3-thiazole ring of this compound based on findings from related compounds.

PositionSubstituent TypePotential Effect on Activity/PropertiesRationale based on Analogous Compounds
C4Aryl (e.g., Phenyl)Can significantly influence biological activity. The nature of substituents on this aryl group can further modulate potency.In many bioactive thiazoles, a C4-aryl group is crucial for interaction with target proteins. nih.gov
C4/C5Alkyl (e.g., Methyl, Ethyl)May provide favorable steric interactions and enhance lipophilicity, potentially improving cell permeability and activity.SAR studies on some kinase inhibitors show that small alkyl groups can be well-tolerated and sometimes beneficial for activity.
C5Halogen (e.g., Cl, Br)Can modulate electronic properties and lipophilicity, potentially leading to enhanced binding affinity through halogen bonding.Halogenated thiazole derivatives have shown potent biological activities in various studies.
C4/C5Electron-withdrawing groups (e.g., NO2, CN)Can alter the electron density of the thiazole ring, potentially influencing its reactivity and interactions with biological targets.The electronic nature of substituents is a key determinant of activity in QSAR studies of bioactive molecules. nih.gov
C4/C5Electron-donating groups (e.g., OCH3, NH2)Can increase the electron density of the thiazole ring, which may affect its metabolic stability and target interactions.The electronic properties of substituents are a critical factor in the SAR of many heterocyclic compounds.

Structural Variations within the Ethanediamide Linker

Systematic studies on fragment-based inhibitors have demonstrated that the flexibility and strain of a linker can significantly affect binding affinity, even when the linked fragments are optimally positioned. nih.govresearchgate.net A more flexible linker might allow for better adaptation to a binding site but could also incur a greater entropic penalty upon binding. Conversely, a more rigid linker could pre-organize the molecule in a favorable conformation for binding but might also introduce strain.

In the context of this compound, modifications to the ethanediamide linker could include:

Linker Length: Increasing the linker length, for example, by introducing a propanediamide or butanediamide core, would increase the distance between the benzyl and thiazole groups. This could be beneficial if the target binding sites are further apart. Research on some thiazole-based inhibitors has shown that an ethylene (B1197577) linker can enhance activity compared to a propylene (B89431) linker, highlighting the importance of optimal linker length. nih.gov

Linker Rigidity: The introduction of cyclic structures or double bonds within the linker could increase its rigidity. This would reduce the conformational flexibility of the molecule, which could be advantageous if it locks the molecule into a bioactive conformation.

Substitution on the Linker: Introducing substituents on the carbon atoms of the ethanediamide backbone could create new chiral centers and provide additional points of interaction with a target.

The following table illustrates potential structural variations within the ethanediamide linker and their hypothetical consequences.

Linker VariationPotential Structural ImpactHypothetical Consequence on Biological Activity
Increased Length (e.g., Propanediamide)Increases the distance and flexibility between the benzyl and thiazole moieties.May improve or diminish activity depending on the topology of the target binding site. Could allow for spanning larger distances between binding pockets.
Decreased Length (e.g., Methanediamide - formamide (B127407) derivative)Reduces the distance and flexibility, bringing the two terminal groups closer.Could lead to a more compact and rigid molecule, potentially enhancing binding affinity if the binding pockets are in close proximity.
Increased Rigidity (e.g., incorporating a cyclopropyl (B3062369) or double bond)Restricts conformational freedom, leading to a more defined molecular shape.May pre-organize the molecule for optimal binding, potentially increasing affinity. However, a mismatched rigid conformation could abolish activity. nih.govresearchgate.net
Introduction of SubstituentsCreates stereocenters and introduces new functional groups for potential interactions.Could lead to stereoselective binding and provide additional hydrogen bonding or van der Waals interactions, potentially enhancing potency and selectivity.

Iii. Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental to understanding the molecular structure in both solution and solid states. Each technique provides unique insights into the compound's electronic and vibrational properties and the local environment of its atoms.

High-resolution NMR spectroscopy would be the principal technique for elucidating the solution-state structure and dynamics of N-benzyl-N'-1,3-thiazol-2-ylethanediamide.

¹H NMR: This would be used to identify all hydrogen atoms in the molecule. The chemical shifts would indicate the electronic environment of each proton, while the coupling constants would reveal dihedral angles between adjacent protons, offering clues about the molecule's preferred conformation. For instance, the protons of the benzyl (B1604629) group, the thiazole (B1198619) ring, and the ethanediamide linker would each exhibit characteristic signals.

¹³C NMR: This technique would identify all unique carbon atoms. The chemical shifts of the carbonyl carbons in the ethanediamide moiety and the carbons of the thiazole and benzyl rings would be particularly diagnostic.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments.

Variable-Temperature NMR: These studies could reveal information about conformational dynamics, such as restricted rotation around the amide bonds. Changes in the NMR spectrum as a function of temperature can be used to determine the energy barriers for such processes.

Currently, there are no published NMR spectral data specifically for this compound.

Table 1: Hypothetical NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

Atom/Group Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Benzyl CH₂ ~4.5 ~45
Benzyl Aromatic CH ~7.2-7.4 ~127-138
Amide NH (Benzyl side) ~8.0-9.0 -
Ethanediamide C=O (Benzyl side) - ~160-170
Ethanediamide C=O (Thiazole side) - ~160-170
Amide NH (Thiazole side) ~9.0-11.0 -
Thiazole CH (C4) ~7.0-7.5 ~110-120
Thiazole CH (C5) ~7.5-8.0 ~135-145

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: Would be expected to show strong absorption bands for the N-H stretching of the amide groups (typically in the 3200-3400 cm⁻¹ region) and the C=O stretching of the two amide carbonyls (around 1650-1700 cm⁻¹). Vibrations corresponding to the aromatic C-H and C=C bonds of the benzyl and thiazole rings would also be present.

Raman Spectroscopy: This technique is particularly sensitive to non-polar bonds and would be useful for observing the vibrations of the C-S and C=N bonds within the thiazole ring, as well as the skeletal vibrations of the aromatic rings.

No specific experimental IR or Raman spectra for this compound have been reported in the scientific literature.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Amide C=O Stretch 1650 - 1700
Aromatic C=C Stretch 1450 - 1600
Thiazole Ring Skeletal Vibrations 1300 - 1500

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be employed. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation to elucidate the structure of the molecule by analyzing the resulting fragment ions. This would help to confirm the sequence of the benzyl, ethanediamide, and thiazole moieties. The presence of sulfur would also impart a characteristic isotopic pattern (due to the ³⁴S isotope) that would be observable in the mass spectrum.

A search of the literature did not yield any published mass spectrometry data or fragmentation analysis for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Growing a suitable single crystal of the compound would allow for its analysis by X-ray diffraction, which provides the most definitive structural information in the solid state.

This technique would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This allows for an unambiguous determination of the solid-state conformation. Key parameters would include the torsion angles around the amide bonds, which would indicate their planarity, and the torsion angles defining the orientation of the benzyl and thiazole rings relative to the central ethanediamide linker. This information is critical for understanding the molecule's three-dimensional shape and potential steric interactions.

To date, a single-crystal X-ray structure for this compound has not been reported.

Table 3: Key Structural Parameters Obtainable from X-ray Diffraction (Note: This is a list of parameters that would be determined, not their values.)

Parameter Type Description
Unit Cell Dimensions a, b, c, α, β, γ
Space Group Symmetry of the crystal lattice
Bond Lengths e.g., C=O, C-N, C-S, C-C
Bond Angles e.g., O=C-N, C-N-C
Torsion Angles Defines the conformation of the molecular backbone and substituent orientations

Chiroptical Spectroscopy (if applicable, for chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgdaveadamslab.com These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are invaluable for determining the absolute configuration and predominant conformation of chiral molecules in solution. nih.gov

While this compound itself is an achiral molecule, chiral derivatives could be readily synthesized. For instance, introducing a chiral center in the benzyl group (e.g., using (R)- or (S)-α-methylbenzylamine in the synthesis) or on the thiazole ring would render the molecule optically active. The analysis of such chiral derivatives by chiroptical spectroscopy would provide profound insights into their three-dimensional structure.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible range. wikipedia.org The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral derivative of this compound, the principal chromophores are the phenyl ring and the 1,3-thiazole ring system.

If two chromophores are close enough in space, they can interact electronically, leading to a phenomenon known as exciton (B1674681) coupling, which produces a characteristic split Cotton effect in the ECD spectrum. The sign of this split signal can be directly related to the screw sense (chirality) of the spatial arrangement of the two chromophores. elsevierpure.com Studies on chiral aromatic amides have demonstrated that enantiomers exhibit mirror-image CD spectra, allowing for unambiguous stereochemical assignment. rsc.org

A hypothetical ECD analysis of a chiral derivative of this compound would involve the following:

Measurement: Recording the ECD spectrum of the purified chiral compound.

Computation: Using quantum chemical calculations (e.g., time-dependent DFT) to predict the ECD spectra for different possible conformations of both the (R) and (S) enantiomers.

Comparison: Matching the experimental spectrum with the calculated spectra to determine the absolute configuration and identify the most populated conformation in solution.

The table below illustrates the type of data obtained from ECD spectroscopy for chiral amide systems, showing the relationship between wavelength and differential absorption.

Wavelength (nm)Molar Circular Dichroism (Δε)Description of Transition
~225Varies (positive or negative)Exciton-coupled transition from aromatic chromophores
~250-300Variesπ → π* transitions of phenyl and thiazole rings

This table is illustrative of typical data from ECD analysis of aromatic amides and does not represent experimental data for the subject compound.

The conformation of the flexible ethanediamide linker would significantly influence the relative orientation of the phenyl and thiazole chromophores, and thus, the resulting ECD spectrum. This makes ECD a powerful tool not just for assigning absolute configuration but also for detailed conformational analysis of chiral derivatives in solution. nih.gov

Iv. Computational Chemistry and Theoretical Studies of N Benzyl N 1,3 Thiazol 2 Ylethanediamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Solvent Effects on Molecular ConformationThe behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with explicit solvent molecules to study how interactions with the solvent affect the conformational preferences of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. This would provide a more realistic model of the molecule's behavior in solution, which is critical for applications in medicinal chemistry and materials science.

Until dedicated computational studies are conducted and published for this compound, a detailed, data-driven analysis of its theoretical properties remains unavailable. The application of the aforementioned computational techniques would be necessary to provide the specific research findings and data tables required for a comprehensive understanding of this compound.

Molecular Docking and Ligand-Protein Interaction Predictions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, offering insights into the binding mode and affinity.

While specific molecular docking studies for this compound are not available, research on analogous thiazole-based compounds provides valuable predictions about potential biological targets and binding interactions. For instance, various thiazole (B1198619) derivatives have been investigated as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. ekb.eg Molecular modeling studies of these derivatives have elucidated key binding interactions within the active sites of these enzymes. ekb.eg

In a study on thiazole-based inhibitors, compounds were docked into the active site of DNA gyrase. The binding modes revealed that the thiazole ring often engages in arene-arene interactions with key residues like His41, while other parts of the molecule form hydrogen bonds with amino acids such as Gln189 and Glu166. nih.gov Given the structural components of this compound, it is plausible that the benzyl (B1604629) group could participate in hydrophobic interactions within a target's binding pocket, and the amide and thiazole nitrogens could act as hydrogen bond acceptors.

The following table summarizes predicted interactions for analogous thiazole compounds with potential biological targets, which could be extrapolated to hypothesize the behavior of this compound.

Hypothesized TargetAnalogous Compound ClassPredicted Interacting ResiduesPredicted Interaction Types
DNA GyraseThiazole-based derivativesHis41, Gln189, Glu166Arene-arene, Hydrogen bonding, Hydrophobic
Topoisomerase IVThiazole-based derivativesNot specifiedNot specified
SARS-CoV-2 Main ProteaseThiazole-based derivativesHis41, Asn142, Gln189, Glu166Arene-arene, Hydrophobic, Hydrogen bonding

This table is generated based on findings from studies on analogous compounds and represents hypothesized interactions.

The insights gained from molecular docking studies of parent compounds are instrumental in the rational design of more potent and selective analogs. By identifying the key interactions that contribute to binding affinity, medicinal chemists can strategically modify the lead structure to enhance these interactions.

For thiazole-based compounds, docking results have guided the synthesis of new derivatives with improved biological activity. nih.gov For example, if docking studies indicated that a larger hydrophobic group on the benzyl ring could better occupy a hydrophobic pocket in the target protein, analogs with substituted benzyl rings could be designed and synthesized. Similarly, if a hydrogen bond is predicted to be crucial, modifications to the ethanediamide linker could be made to optimize the geometry for stronger hydrogen bonding.

The general strategies for analog design based on docking results of related thiazole compounds include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups to modulate electronic properties and enhance hydrophobic or pi-stacking interactions.

Modification of the Ethanediamide Linker: Altering the length or flexibility of the linker to achieve a more favorable binding conformation.

Substitution on the Thiazole Ring: Adding functional groups to the thiazole ring to explore additional binding interactions or improve physicochemical properties.

Prediction of Molecular Properties (In Silico only)

In silico tools are frequently used to predict the physicochemical and pharmacokinetic properties of new chemical entities, a practice that is crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound. While specific in silico property predictions for this compound are not documented, we can refer to studies on similar heterocyclic compounds to understand the general approach.

Computational studies on benzothiazole (B30560) derivatives, for instance, have utilized Density Functional Theory (DFT) to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic properties. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties are commonly predicted to evaluate the pharmacokinetic profile of a compound. nih.gov

The table below presents a hypothetical in silico property profile for this compound, based on typical values for similar organic molecules and general principles of medicinal chemistry.

PropertyPredicted Value/RangeSignificance
Molecular Weight~277.33 g/mol Adherence to Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition Coefficient)1.5 - 3.0Indicates good membrane permeability
Number of Hydrogen Bond Donors2Adherence to Lipinski's Rule of Five (≤5)
Number of Hydrogen Bond Acceptors4Adherence to Lipinski's Rule of Five (≤10)
Polar Surface Area (PSA)~90-110 ŲInfluences cell permeability and bioavailability
Rotatable Bonds5Indicates molecular flexibility

This table contains predicted values based on the structure of this compound and general computational models. These are not experimentally verified data.

V. Molecular Mechanisms of Biological Activity in Vitro Investigations

Enzyme Inhibition and Activation Studies (In Vitro)

No studies detailing the effects of N-benzyl-N'-1,3-thiazol-2-ylethanediamide on specific enzymes have been identified.

Information regarding the biochemical characterization of enzymes targeted by this specific compound is not available.

There are no published data on the IC50 or Ki values, or any other kinetic parameters, for this compound.

Receptor Binding and Modulation Assays (In Vitro)

No literature is available that describes the interaction of this compound with any biological receptors.

No data from radioligand binding assays involving this compound have been reported.

There are no published functional assays to determine the potential agonistic or antagonistic properties of this compound.

Target Identification and Validation Strategies (In Vitro Biochemical and Cell-Based Systems)

Research on the identification and validation of molecular targets for this compound using in vitro systems has not been found in the public domain.

Affinity Chromatography and Proteomics Approaches

Detailed investigations utilizing affinity chromatography and proteomics to specifically identify the cellular binding partners of this compound have not been extensively reported in publicly available scientific literature. However, these methodologies represent a crucial step in characterizing the mechanism of action for novel chemical entities.

In principle, affinity chromatography would involve immobilizing this compound or a close analog onto a solid support matrix. This matrix is then used as bait to capture cellular proteins that bind to the compound from a cell lysate. After washing away non-specific binders, the specifically bound proteins are eluted and subsequently identified using mass spectrometry-based proteomics. This approach provides a direct method for discovering the molecular targets of a compound, which is fundamental to understanding its biological effects.

Gene Expression Modulation (In Vitro Cell Culture)

Specific data from gene expression profiling studies, such as microarray or RNA-sequencing, on cell cultures treated with this compound are not available in the current body of research. Such studies are vital for understanding the downstream cellular pathways affected by the compound. By treating cultured cells with the compound and analyzing changes in messenger RNA (mRNA) levels, researchers can identify which genes are up-regulated or down-regulated. This information can reveal the cellular processes and signaling pathways that are modulated by the compound's activity, offering a broader view of its molecular mechanism beyond direct target binding.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the class of molecules to which this compound belongs, several key structural components have been identified as critical for molecular recognition and function.

Elucidation of Essential Pharmacophoric Features

The essential pharmacophoric features of this class of compounds are derived from the spatial arrangement of key chemical functionalities that are necessary for interaction with a biological target. The thiazole (B1198619) ring is a cornerstone of this pharmacophore, valued for its aromatic nature and the presence of nitrogen and sulfur heteroatoms. researchgate.netnih.gov These atoms can act as hydrogen bond acceptors, while the ring system itself serves as a rigid scaffold. mdpi.comresearchgate.net

The key pharmacophoric elements generally include:

A hydrogen bond donor/acceptor region: The ethanediamide linker provides multiple sites for hydrogen bonding.

Aromatic/hydrophobic pocket: The N-benzyl group is suited to interact with hydrophobic pockets in a target protein.

A rigid heterocyclic core: The 1,3-thiazole ring provides a stable and defined orientation for the other functional groups.

Impact of N-Benzyl Substitutions on In Vitro Biological Activities

The N-benzyl group plays a significant role in the activity of thiazole derivatives, often through hydrophobic interactions with the target protein. Modifying the phenyl ring of the benzyl (B1604629) group with various substituents can dramatically alter the compound's potency and selectivity. SAR studies on related molecules have shown that the nature, size, and position of these substituents are critical. nih.govresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence binding affinity.

Table 1: Impact of Benzyl Ring Substitutions on Biological Activity of Thiazole Analogs

Substituent TypePosition on Phenyl RingGeneral Effect on ActivityPotential Rationale
Electron-Donating (e.g., -OCH₃, -CH₃)ParaOften increases activityEnhances hydrophobic interactions or fits specific pockets
Electron-Withdrawing (e.g., -Cl, -F, -NO₂)Para, MetaVariable; can increase or decrease activity depending on the targetAlters electronic distribution and potential for halogen bonding
Bulky Groups (e.g., -t-butyl)Ortho, MetaTypically decreases activitySteric hindrance that prevents optimal binding conformation

Role of the 1,3-Thiazol-2-yl Moiety in Molecular Recognition and Biological Function

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.netrsc.org Its importance stems from several key properties:

Aromaticity and Rigidity: The planar, aromatic nature of the thiazole ring provides a rigid anchor, which helps to properly orient the other functional groups for optimal interaction with a biological target. mdpi.comresearchgate.net

Hydrogen Bonding Capability: The nitrogen atom in the thiazole ring is a hydrogen bond acceptor, a common and crucial interaction in ligand-protein binding. mdpi.com

Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings, such as phenyl, pyridine, or imidazole, allowing for the fine-tuning of physicochemical properties while maintaining biological activity.

Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.

Influence of the Ethanediamide Linker on Binding Affinity and Efficacy

Flexibility and Conformation: While amides have a planar nature due to resonance, the single bonds within the ethylenediamine (B42938) backbone allow for a degree of conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt the optimal conformation required for binding to its target. nih.govresearchgate.net However, excessive flexibility can be entropically unfavorable upon binding. nih.gov

Hydrogen Bonding: The two amide groups in the ethanediamide linker are potent hydrogen bond donors (N-H) and acceptors (C=O). These groups can form strong, directional interactions with amino acid residues in a protein's binding site, significantly contributing to binding affinity and specificity.

Length and Spacing: The length of the linker dictates the distance and relative orientation between the benzyl and thiazole groups. An optimal linker length is crucial to bridge two binding pockets on a target's surface effectively. A linker that is too short or too long may prevent the terminal groups from simultaneously achieving their ideal binding interactions. researchgate.net

Vi. Pre Clinical Bioanalytical Methodologies for N Benzyl N 1,3 Thiazol 2 Ylethanediamide and Its Analogs

Development of Analytical Assays for In Vitro Quantification in Biological Matrices

Quantitative analysis in complex biological samples, such as cell lysates or enzyme incubation mixtures, is crucial for understanding the pharmacokinetics and metabolism of a new chemical entity. pnrjournal.comiajps.com This process involves developing sensitive and selective assays to measure the concentration of the analyte accurately. iajps.com For thiazole-containing compounds, chromatographic techniques are predominant, though spectrophotometric methods can also be applied.

Chromatographic Methods (HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of bioanalytical quantification for drug molecules. jisciences.comresearchgate.net These methods offer high sensitivity, selectivity, and the ability to separate the analyte from complex matrix components. jisciences.com

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or photodiode array (PDA) detectors, are widely used for the quantification of thiazole (B1198619) derivatives. nih.gov For instance, a reverse-phase HPLC (RP-HPLC) method was developed to quantify the anticancer drug Dasatinib and its impurities. nih.gov Such a method typically involves a C18 column and a gradient elution using a buffered mobile phase with an organic modifier like acetonitrile (B52724). nih.gov The method's validation would adhere to ICH guidelines, assessing parameters like linearity, accuracy, precision, and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity, allowing for the quantification of analytes at very low concentrations. pnrjournal.comjisciences.com This is particularly important for in vitro studies where sample volumes may be limited. Methods for thiazole-containing compounds often use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's chemical properties. nih.gov Sample preparation is critical and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences from the biological matrix. jisciences.com For example, a validated UPLC-MS/MS method was developed for quantifying Dasatinib in plasma, which could be adapted for in vitro matrices. jisciences.com

Table 1: Example Parameters for HPLC Method Development for Thiazole Analogs
ParameterCondition/ValueReference
ColumnKinetex C18 (4.6 x 150 mm, 5 µm) nih.gov
Mobile PhaseBuffer (KH2PO4, pH 7.8) and Acetonitrile (Gradient) nih.gov
Flow Rate0.9 mL/min nih.gov
Column Temperature45°C nih.gov
DetectionPhotodiode Array (PDA) at 305 nm nih.gov
Concentration Range2-10 µg/ml researchgate.net
Table 2: Typical LC-MS/MS Conditions for Quantification of Thiazole Analogs
ParameterCondition/ValueReference
ChromatographyUPLC/HPLC with C18 column jisciences.com
Ionization ModeElectrospray Ionization (ESI), Positive or Negative nih.gov
DetectionTandem Mass Spectrometry (MS/MS) pnrjournal.com
Sample PreparationSolid-Phase Extraction (SPE) or Protein Precipitation jisciences.comnih.gov
Quantification Limitng/L to low µg/L range nih.gov

Spectrophotometric and Fluorometric Methods

While less common than chromatographic methods for bioanalysis, spectrophotometric and fluorometric techniques can be developed for specific applications.

Spectrophotometric Methods: These methods rely on the principle that the compound absorbs light at a specific wavelength. For some thiazole derivatives, a colorimetric reaction can be developed to form a product that is measured using a UV-Visible spectrophotometer. A method for Dasatinib was developed based on the formation of a colorless complex, with linearity observed over a concentration range of 2-10 μg/ml. researchgate.net

Fluorometric Methods: Fluorescence spectroscopy can offer high sensitivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. A fluorometric method was developed for the determination of thiazole and its congeners, demonstrating a precision of ±2% RSD at the 15 ng/ml level. nih.gov This method is selective for sub-microgram quantities of thiazole rings. nih.gov

Metabolite Identification in In Vitro Systems (e.g., cell lysates, enzyme incubations)

Identifying metabolites is a critical step in pre-clinical drug development to understand the biotransformation pathways of a new drug candidate. scispace.com In vitro systems such as human liver microsomes (HLM), S9 fractions, and hepatocytes are commonly used for these studies. scispace.com These systems contain the necessary enzymes, primarily Cytochrome P450s (CYPs), responsible for drug metabolism. scispace.comfz-juelich.de

The process involves incubating the parent compound (e.g., N-benzyl-N'-1,3-thiazol-2-ylethanediamide) with the in vitro system and cofactors like NADPH. scispace.com After incubation, the samples are analyzed, typically by LC-MS/MS, to detect and characterize potential metabolites. fz-juelich.de High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of metabolites, while MS/MS fragmentation patterns help elucidate their structures. nih.gov

For thiazole-containing drugs, metabolism can occur on the thiazole ring itself or on other parts of the molecule. fz-juelich.de Common metabolic pathways include oxidation (S-oxidation, N-oxidation), epoxidation of the thiazole ring, and amide hydrolysis. fz-juelich.de For example, studies on a thrombopoietin receptor agonist with a thiazole ring showed that it underwent amide hydrolysis followed by activation of the thiazole ring. fz-juelich.de Quantum chemical studies have explored the mechanisms of biotransformation, indicating that epoxidation of the thiazole ring is often a favorable metabolic pathway. fz-juelich.de The identification of these metabolites is crucial, as they may possess their own pharmacological activity or contribute to toxicity. fz-juelich.de

Table 3: Common In Vitro Systems and Methodologies for Metabolite Identification
In Vitro SystemKey EnzymesTypical ApplicationAnalytical TechniqueReference
Human Liver Microsomes (HLM)Phase I (CYP450s), UGTsMetabolic pathway identification, reaction phenotypingLC-MS/MS, HRMS scispace.comfz-juelich.de
S9 FractionPhase I (CYPs) and Phase II (transferases)Broader metabolic profilingLC-MS/MS scispace.com
HepatocytesFull complement of metabolic enzymesComparing metabolite profiles across speciesLC-MS/MS scispace.com

Vii. Future Research Directions and Academic Challenges

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

A primary and immediate challenge is the development of efficient, scalable, and sustainable synthetic routes to N-benzyl-N'-1,3-thiazol-2-ylethanediamide. As this compound is not described in current chemical literature, its synthesis must be conceptualized from first principles.

Retrosynthetic Analysis and Proposed Routes: A logical retrosynthetic disconnection of the target molecule suggests several potential pathways, primarily revolving around the formation of the two amide bonds of the ethanediamide linker.

Multicomponent Reactions (MCRs): The frontier of synthetic methodology offers the prospect of a multicomponent reaction. nih.gov Designing a novel MCR to assemble this compound from three or more simple starting materials in a single pot would be a significant academic achievement. researchgate.netingentaconnect.com This approach aligns with the principles of green chemistry by reducing steps, solvent waste, and purification needs. However, the discovery of appropriate reaction conditions to control the chemoselectivity of multiple simultaneous bond formations presents a formidable challenge. researchgate.net

Sustainability and Scalability Challenges: For any of these pathways, a major research focus will be on ensuring sustainability. This involves exploring the use of greener solvents (such as water or bio-based solvents), minimizing the use of stoichiometric and often toxic reagents, and developing catalytic systems (e.g., using KF/Clinoptilolite nanoparticles) that can be recycled. ingentaconnect.comscilit.com The scalability of the chosen route will be critical for producing sufficient quantities for extensive biological testing, requiring robust and reproducible reaction conditions.

Advanced Mechanistic Studies at the Atomic and Molecular Level

In the absence of empirical data, in silico methods provide the only avenue for initial mechanistic and structural insights into this compound. These computational studies are essential for predicting its physicochemical properties and guiding future synthetic and biological work.

Conformational Analysis and Electronic Structure: Density Functional Theory (DFT) calculations can be employed to determine the molecule's lowest energy conformation, bond lengths, bond angles, and electronic properties. rsc.orgresearchgate.net Key questions to address include the degree of planarity across the thiazole (B1198619) and adjacent amide group, the rotational barrier of the benzyl (B1604629) group, and the intramolecular hydrogen bonding potential of the ethanediamide linker. Understanding the molecule's frontier molecular orbitals (HOMO-LUMO) can provide insights into its reactivity and potential as an electron donor or acceptor in biological interactions. researchgate.net

Molecular Dynamics (MD) Simulations: To understand the compound's behavior in a dynamic physiological environment, MD simulations will be crucial. researchgate.net These simulations can model the conformational flexibility of the molecule in aqueous solution, revealing the accessible conformational space and the stability of potential intramolecular hydrogen bonds. This information is vital for understanding how the molecule might adapt its shape to fit into a biological binding pocket.

The primary academic challenge in this area is the accurate parameterization of the force fields used in MD simulations for this novel structure to ensure the predictions are physically meaningful. These computational models will serve as a foundational hypothesis for interpreting future experimental data from techniques like X-ray crystallography or NMR spectroscopy.

Rational Design of Optimized Analogs for Enhanced Target Selectivity and Potency

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.govnih.govresearchgate.net This versatility is both an opportunity and a challenge, as thiazole-containing fragments can be "frequent hitters" in high-throughput screens, sometimes due to non-specific reactivity. nih.gov Therefore, rational design of analogs must be coupled with careful validation.

Future research will focus on creating a library of analogs by systematically modifying each of the three core components of the molecule:

Molecular ComponentProposed ModificationsRationale
Benzyl Ring Introduction of electron-donating or electron-withdrawing substituents at the ortho, meta, and para positions.To probe steric and electronic requirements of a hypothetical binding pocket and modulate properties like lipophilicity and metabolic stability. nih.govacs.org
Thiazole Ring Substitution at the C4 and C5 positions with small alkyl or aryl groups.To alter the electronic nature of the ring, introduce new vectors for binding interactions, and modulate overall molecular shape. monash.edu
Ethanediamide Linker Replacement with alternative linkers (e.g., propanediamide, succinamide) or introduction of constraints.To vary the rigidity and length of the spacer between the benzyl and thiazole moieties, thereby influencing the spatial orientation of these two key groups.

The central challenge is that this design process must initially proceed without a known biological target. Therefore, the initial goal will be to generate a structurally diverse library of analogs to be screened broadly against various biological targets. The insights from these initial screens will then inform more focused, target-oriented rational design. researchgate.netmdpi.com

Development of Advanced In Vitro Biological Models for Mechanistic Insights

Identifying the biological activity of this compound requires a systematic screening and validation workflow. Given the diverse activities of thiazole derivatives, a broad initial screening approach is warranted. nih.govnih.gov

Initial Biological Screening: The compound and its initial analogs should be tested against a wide range of targets, including panels of kinases, proteases, and cancer cell lines (such as the NCI-60 panel). mdpi.comresearchgate.net This will help identify potential therapeutic areas, such as oncology, inflammation, or infectious diseases.

Mechanism of Action (MoA) Elucidation: Once a primary activity is identified (e.g., cytotoxicity against a cancer cell line), the focus must shift to uncovering the specific molecular mechanism. For example, if anticancer activity is observed, follow-up studies would include:

Enzyme Inhibition Assays: Testing against specific targets known to be modulated by thiazole derivatives, such as VEGFR-2, EGFR, or Bcl-2. researchgate.netmdpi.comresearchgate.net

Cell-Based Mechanistic Assays: Utilizing techniques like flow cytometry to analyze effects on the cell cycle, or apoptosis assays to determine if the compound induces programmed cell death. mdpi.com

Advanced Biological Models: A significant future challenge is to move beyond traditional 2D cell culture models. Testing in more physiologically relevant systems, such as 3D tumor spheroids or organoid cultures, will provide more predictive data on efficacy.

A critical academic challenge throughout this process will be to differentiate true, specific biological activity from non-specific effects or assay interference, a known issue with some thiazole-containing compounds. nih.gov This will require the implementation of a rigorous panel of counter-screens, including assays for redox activity, chemical reactivity (e.g., with thiols), and aggregation to ensure that any observed activity is due to a specific interaction with a biological target. nih.gov

Q & A

Q. What are the standard synthetic protocols for N-benzyl-N'-1,3-thiazol-2-ylethanediamide?

  • Methodological Answer : A general synthesis route involves coupling a benzylamine derivative with a thiazole-containing acyl chloride. For example:

Dissolve 1 mmol of the benzylamine precursor and 1.1 mmol of thiazole-2-carbonyl chloride in dry pyridine.

Stir under ice-cooled conditions for 6 hours.

Quench with ice water, extract with chloroform, and wash with dilute NaHCO₃.

Purify via recrystallization (e.g., ethyl acetate/hexane) .
Key parameters include maintaining anhydrous conditions and optimizing stoichiometry to minimize side products.

Q. How is the structural integrity of this compound validated using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Steps include:

Grow high-quality crystals via vapor diffusion.

Collect intensity data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018/3, applying restraints for disordered moieties.

Validate geometry with PLATON (e.g., check for missed symmetry or twinning) .
Residual electron density maps should confirm atomic positions with R1 < 0.05 for high reliability.

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm amide protons (δ 10.2–10.8 ppm) and thiazole carbons (δ 165–170 ppm). Assign peaks using 2D experiments (HSQC, HMBC) .
  • FT-IR : Detect amide C=O stretches (~1680 cm⁻¹) and thiazole C=N vibrations (~1560 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. pyridine for acyl chloride reactivity .
  • Catalysis : Add 0.1 eq. DMAP to accelerate amide bond formation.
  • Temperature Control : Monitor exothermic reactions; maintain 0–5°C to suppress hydrolysis.
  • Workflow : Use Design of Experiments (DoE) to optimize molar ratios and reaction time. Pilot studies show yields improve from 60% to 85% under optimized conditions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate Docking Models : Use molecular dynamics (MD) simulations (e.g., AMBER) to assess ligand-protein flexibility.
  • Experimental Validation : Run dose-response assays (e.g., IC₅₀ determination) in triplicate to confirm activity. For example, discrepancies in predicted vs. observed IC₅₀ (e.g., 15 µM experimental vs. 5 µM in silico) may arise from solvation effects .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify assay-specific variability .

Q. How to design experiments to elucidate the anti-inflammatory mechanism of this compound?

  • Methodological Answer :
  • In Vitro Assays : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via ELISA. Use dexamethasone as a positive control .
  • Pathway Analysis : Perform Western blotting for NF-κB p65 nuclear translocation.
  • Dose-Dependency : Test 1–50 µM concentrations to establish EC₅₀.
  • Controls : Include vehicle (DMSO < 0.1%) and cytotoxicity assays (MTT) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.